molecular formula C15H29NO3 B1311979 Hexanoic acid, 6-[(1-oxononyl)amino]- CAS No. 69242-00-8

Hexanoic acid, 6-[(1-oxononyl)amino]-

Cat. No. B1311979
Key on ui cas rn: 69242-00-8
M. Wt: 271.4 g/mol
InChI Key: SBLCUTIOHNPTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634551

Procedure details

N-nonanoyl-6-aminocaproic acid was prepared by reaction of nonanoyl chloride with 6-aminocaproic acid according to the procedure described in Example I. From 67.3 g (0.381 mol) of nonanoyl chloride and 50.0 g (0.381 mol) of 6-aminocaproic acid was obtained 103 g of N-nonanoyl-6-aminocaproic acid, mp 71°-74° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[NH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]>>[C:1]([Cl:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[NH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].[C:1]([NH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.381 mol
AMOUNT: MASS 67.3 g
Name
Type
product
Smiles
NCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.381 mol
AMOUNT: MASS 50 g
Name
Type
product
Smiles
C(CCCCCCCC)(=O)NCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 103 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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